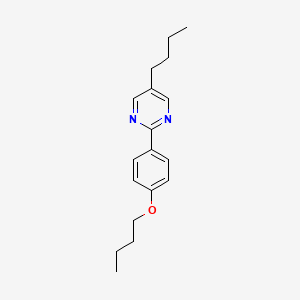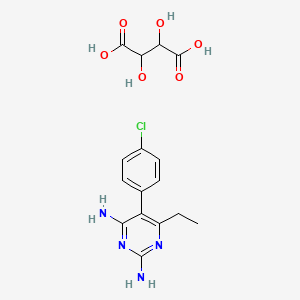
Cyclohexanecarbothioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbothioic O-acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring attached to a carboxyl group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarbothioic O-acid can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with thiol reagents under specific conditions. For example, the reaction of cyclohexanecarboxylic acid chloride with thallium (I) 2-methylpropane-2-thiolate in anhydrous benzene can yield cyclohexanecarbothioic O-acid . The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbothioic O-acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity cyclohexanecarbothioic O-acid.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbothioic O-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioesters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thioesters, various derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarbothioic O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclohexanecarbothioic O-acid involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: Similar structure but lacks the thiol group.
Cyclohexanecarbothioic acid, 1-hydroxy-, S-methyl ester: Contains a hydroxyl group and a methyl ester group in addition to the thiol group.
Uniqueness
Cyclohexanecarbothioic O-acid is unique due to the presence of both a carboxyl group and a thiol group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.
Propiedades
Número CAS |
79253-86-4 |
|---|---|
Fórmula molecular |
C7H12OS |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
cyclohexanecarbothioic S-acid |
InChI |
InChI=1S/C7H12OS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) |
Clave InChI |
LQFDPYJSONNAFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)


![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)

